4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile
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Overview
Description
4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile is an organic compound with the molecular formula C({12})H({11})N({3})O({3})S This compound is characterized by its unique structure, which includes a benzonitrile core substituted with dimethoxy groups and a sulfanylideneimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzonitrile and thiourea.
Formation of Intermediate: The initial step involves the reaction of 4,5-dimethoxybenzonitrile with thiourea under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as hydrochloric acid, to form the imidazolidinone ring.
Oxidation: The final step involves the oxidation of the sulfanyl group to form the sulfanylidene moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxybenzonitrile: Lacks the imidazolidinone and sulfanylidene groups.
2-(5-Oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile: Lacks the dimethoxy groups.
4,5-Dimethoxy-2-(5-oxo-2-thioxoimidazolidin-1-yl)benzonitrile: Similar structure but with a thioxo group instead of sulfanylidene.
Uniqueness
4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5-dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-17-9-3-7(5-13)8(4-10(9)18-2)15-11(16)6-14-12(15)19/h3-4H,6H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXADPBLNEZJWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N2C(=O)CNC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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